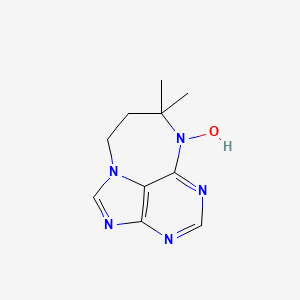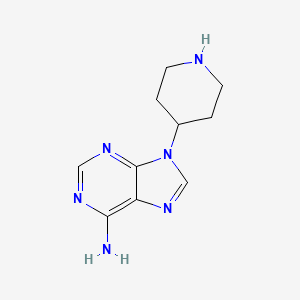
FCE 21990
描述
FCE 21990 is a small molecule drug initially developed by Pfizer Inc. It was primarily investigated for its potential therapeutic applications in treating lipid metabolism disorders. The compound has a molecular formula of C7H10N2O2 and an InChIKey of KKKHJYGCTVKQEM-UHFFFAOYSA-N .
作用机制
FCE 21990, also known as Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide or 2-Methoxymethyl-5-methylpyrazine 4-oxide, is a small molecule drug . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are currently unknown. The compound was initially developed by Pfizer Inc. for the treatment of lipid metabolism disorders .
Mode of Action
It’s known that the compound interacts with its targets to exert its therapeutic effects .
Biochemical Pathways
Given its therapeutic area of endocrinology and metabolic disease, it’s likely that the compound influences lipid metabolism .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy and safety .
Result of Action
Given its therapeutic area, it’s likely that the compound has effects on lipid metabolism .
准备方法
The synthetic routes and reaction conditions for FCE 21990 are not widely documented in publicly available sources. typical synthetic methods for small molecule drugs involve multi-step organic synthesis, including reactions such as amide bond formation, nucleophilic substitution, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes for scalability, yield, and purity.
化学反应分析
FCE 21990, like many small molecule drugs, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used.
科学研究应用
FCE 21990 has been primarily investigated for its potential in treating lipid metabolism disorders. Although its development was discontinued at Phase 1, the compound’s structure and properties make it a subject of interest in various scientific research fields:
Chemistry: As a small molecule, this compound can be used in studies related to organic synthesis and reaction mechanisms.
Biology: The compound’s effects on lipid metabolism can be explored in cellular and molecular biology research.
Medicine: Although its clinical development was discontinued, this compound can still be studied for its pharmacological properties and potential therapeutic effects.
Industry: The compound’s synthesis and production methods can be optimized for industrial applications, including the development of related compounds.
相似化合物的比较
FCE 21990 can be compared with other small molecule drugs developed for lipid metabolism disorders. Similar compounds include:
Atorvastatin: A widely used statin for lowering cholesterol levels.
Fenofibrate: A drug used to reduce cholesterol levels and triglycerides.
Ezetimibe: A drug that inhibits the absorption of cholesterol from the small intestine.
This compound’s uniqueness lies in its specific molecular structure and its potential mechanism of action, which may differ from these other compounds.
属性
IUPAC Name |
5-(methoxymethyl)-2-methyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-3-8-7(5-11-2)4-9(6)10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKHJYGCTVKQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232149 | |
| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83056-59-1 | |
| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083056591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-2-methylpyrazin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














